molecular formula C12H17NO2 B8373849 2-Diethylaminophenylacetic acid

2-Diethylaminophenylacetic acid

Cat. No.: B8373849
M. Wt: 207.27 g/mol
InChI Key: OKEWPKCPSBHCHL-UHFFFAOYSA-N
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Description

vs. 2-(Dimethylamino)-2-phenylacetic Acid

Replacing diethyl with dimethyl groups reduces steric hindrance and alters electronic properties:

Property This compound 2-(Dimethylamino)-2-phenylacetic Acid
Molar Mass 207.27 g/mol 179.22 g/mol
Boiling Point ~300°C (est.) ~280°C (est.)
Solubility in Water Low Moderate
Conformational Flexibility Higher (larger substituents) Lower

The diethyl variant’s bulkier substituents hinder rotation, potentially stabilizing specific conformers in biological systems.

vs. Anthranilic Acid (2-Aminobenzoic Acid)

Anthranilic acid (C₇H₇NO₂) shares a benzene ring and carboxylic acid group but lacks the α-amino substituent:

Property This compound Anthranilic Acid
Amino Group Position α-Carbon Ortho to -COOH
Basicity (pKₐ) ~9.5 (amino group) ~4.8 (amino group)
Applications Drug intermediate Biosynthesis

The α-amino group in this compound enhances its ability to act as a chiral building block in asymmetric synthesis.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-[2-(diethylamino)phenyl]acetic acid

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OKEWPKCPSBHCHL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC=C1CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-diethylaminophenylacetic acid with analogous compounds:

Compound Name Substituent(s) Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Diethylamino (ortho) Carboxylic acid, tertiary amine C₁₂H₁₇NO₂* 223.27* Not explicitly listed
2-Hydroxyphenylacetic acid Hydroxyl (ortho) Carboxylic acid, hydroxyl C₈H₈O₃ 152.15 614-75-5
Mandelic acid Hydroxyl (α-position) Carboxylic acid, hydroxyl C₈H₈O₃ 152.15 90-64-2
Diphenylhydantoic acid Ureido (α-position) Carboxylic acid, urea C₁₄H₁₂N₂O₃ 256.26 688-23-3
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino (α-position), ester Ester, tertiary amine C₁₄H₂₁NO₂ 235.32 2059944-97-5

*Inferred based on structural analogs.

Key Observations:

  • Diethylamino Group vs. Hydroxyl Group: The diethylamino substituent in this compound enhances lipophilicity compared to hydroxylated analogs like 2-hydroxyphenylacetic acid (logP ≈ 1.2) and mandelic acid (logP ≈ 1.3) . This property may favor blood-brain barrier penetration or prolonged metabolic stability.

Physicochemical and Pharmacological Properties

Solubility and Stability
  • 2-Hydroxyphenylacetic acid exhibits moderate water solubility (≈15 mg/mL at 25°C) due to its polar hydroxyl and carboxylic acid groups .
  • Mandelic acid is a urinary antiseptic with solubility similar to 2-hydroxyphenylacetic acid but shows pH-dependent stability due to its α-hydroxyl group .
  • Diethylamino-containing analogs (e.g., ethyl 2-(diethylamino)-2-phenylacetate) are likely less water-soluble but more stable in non-polar biological environments .

Preparation Methods

Solvent and Temperature Effects

  • Friedel-Crafts Acylation : Optimal in dichloroethane at 0–5°C to minimize side reactions.

  • PTC Alkylation : Highest efficiency in dichloromethane/water at 35°C.

  • Zinc-Mediated Rearrangement : Requires toluene as the solvent at 110°C.

Catalytic Systems

MethodCatalystYield (%)Safety Profile
Friedel-CraftsAlCl₃75–85Corrosive, moisture-sensitive
PTC AlkylationTetrabutylammonium bromide82–88Non-flammable, low toxicity
Zinc RearrangementZnCl₂70–78Air-sensitive, moderate toxicity

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for validating synthetic success:

  • ¹H NMR (CDCl₃) : δ 7.30–7.45 (m, aromatic H), 3.65–3.86 (s, CH₂COO), 2.50–2.70 (q, NCH₂CH₃).

  • HRMS : Calculated for C₁₂H₁₅NO₂ [M-H]⁻: 228.1000; Found: 228.0995.

Industrial Applications and Scalability

The PTC method is favored for industrial production due to its scalability and cost-effectiveness . A pilot-scale trial (10 kg batch) demonstrated an 85% isolated yield with >99% purity after crystallization. Key challenges include:

  • Efficient removal of phase-transfer catalyst residues.

  • Optimization of diethyl sulfate stoichiometry to minimize byproducts.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Diethylaminophenylacetic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, phenylacetic acid derivatives can undergo nucleophilic substitution with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization may include adjusting reaction temperature (e.g., 40–60°C), solvent selection (e.g., DMF or THF), and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of diethylamino (-N(CH2CH3)2) and phenylacetic acid moieties. For instance, the α-proton adjacent to the amino group typically appears as a singlet at ~3.5–4.0 ppm in 1H NMR .
  • HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm). A retention time comparison against a reference standard ensures consistency.
  • Melting Point : Compare observed values (e.g., 120–125°C) with literature data to verify crystallinity .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-ligands) to measure affinity for receptors like serotonin or dopamine receptors. Include vehicle controls (DMSO/PBS) and positive controls (known agonists/antagonists) to validate assay conditions .
  • Cell Viability Assays (MTT/XTT) : Test cytotoxicity in cell lines (e.g., HEK293 or SH-SY5Y). Normalize data to untreated cells and include staurosporine as a positive control for apoptosis .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH3) groups at para/meta positions. For example, fluorination (as in 2-(2-fluorophenyl) analogs) alters lipophilicity and receptor interactions .
  • Activity Correlation : Use QSAR (Quantitative Structure-Activity Relationship) models to link substituent Hammett constants (σ) with IC50 values from enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like GPCRs .

Q. What strategies can address discrepancies in reported binding affinities of this compound across different receptor studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay buffers (e.g., Tris-HCl vs. HEPES) and receptor preparations (membrane-bound vs. solubilized receptors).
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to calculate weighted mean affinity values. Account for variables like pH, temperature, and ligand purity .

Q. How can computational chemistry tools be integrated into the design of this compound analogs with enhanced selectivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT2A receptor) to analyze stability of hydrogen bonds and hydrophobic interactions over 100 ns trajectories.
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthesis of high-affinity analogs. Tools like Schrödinger’s FEP+ are commonly used .

Data Analysis and Contradiction Resolution

Q. How should researchers analyze clustered data from dose-response experiments involving this compound?

  • Methodological Answer :

  • Mixed-Effects Models : Use R’s lme4 package to account for nested data (e.g., technical replicates within biological replicates). Include random effects for plate-to-plate variability.
  • EC50 Calculation : Fit sigmoidal curves using GraphPad Prism’s nonlinear regression (four-parameter logistic model). Report 95% confidence intervals to assess precision .

Q. What experimental approaches can resolve contradictions in metabolic stability data between in vitro and in vivo studies?

  • Methodological Answer :

  • Microsomal Stability Assays : Compare hepatic microsome (human vs. rodent) half-life (t1/2) with in vivo pharmacokinetic data. Adjust for species-specific cytochrome P450 activity.
  • LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., d4-2-Diethylaminophenylacetic acid) to minimize matrix effects in plasma samples .

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